Phenyl (4-butylnaphthalen-1-yl)sulfamate
Description
Phenyl (4-butylnaphthalen-1-yl)sulfamate is a sulfamate ester characterized by a naphthalene core substituted with a butyl group at the 4-position and a sulfamate group at the 1-position, linked to a phenyl ring.
Properties
CAS No. |
116526-95-5 |
|---|---|
Molecular Formula |
C20H21NO3S |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
phenyl N-(4-butylnaphthalen-1-yl)sulfamate |
InChI |
InChI=1S/C20H21NO3S/c1-2-3-9-16-14-15-20(19-13-8-7-12-18(16)19)21-25(22,23)24-17-10-5-4-6-11-17/h4-8,10-15,21H,2-3,9H2,1H3 |
InChI Key |
RNPMQICYRCFXTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C2=CC=CC=C12)NS(=O)(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (4-butylnaphthalen-1-yl)sulfamate typically involves the reaction of 4-butylnaphthalen-1-ol with phenylsulfamoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired sulfamate product .
Industrial Production Methods
On an industrial scale, the production of sulfamates can be achieved through sulfamoylation reactions using electron-deficient aryl sulfamates as activated group transfer reagents. These reactions are catalyzed by N-methylimidazole and can be carried out under mild conditions, providing high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
Phenyl (4-butylnaphthalen-1-yl)sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfamate group under basic conditions
Major Products
Oxidation: Sulfonates
Reduction: Amines
Substitution: Various substituted sulfamates
Scientific Research Applications
Phenyl (4-butylnaphthalen-1-yl)sulfamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Phenyl (4-butylnaphthalen-1-yl)sulfamate involves its interaction with specific molecular targets, such as enzymes. The sulfamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs
4-Phenylbut-3-en-1-yl sulfamate (CAS 1448682-03-8)
- Molecular Formula: C₁₀H₁₃NO₃S
- Molecular Weight : 227.28 g/mol
- Key Features : A sulfamate group attached to a phenyl-substituted butenyl chain.
- Comparison : The target compound replaces the butenyl group with a butylnaphthalene system, significantly increasing aromaticity and molecular weight (343.44 g/mol). This bulkier structure likely enhances lipophilicity, affecting solubility and membrane permeability .
Phenyl sulfate (C₆H₆O₄S)
- Molecular Formula : C₆H₆O₄S
- Molecular Weight : 174.17 g/mol
- Key Features : A sulfate ester (R-O-SO₃⁻) linked to a phenyl ring.
- Comparison : Unlike sulfamates, sulfates are more polar and prone to hydrolysis. Phenyl sulfate’s solubility (3.57 g/L) contrasts with sulfamates, which typically exhibit lower aqueous solubility due to reduced polarity .
Functional Analogs
Zinc sulfate (ZnSO₄)
- Molecular Formula : ZnSO₄
- Molecular Weight : 161.47 g/mol
- Key Features : A sulfate salt with industrial and dietary uses.
- Comparison: Sulfates are broadly utilized in non-biological contexts (e.g., electrolytes, fertilizers), whereas sulfamates are more specialized, often targeting biological systems (e.g., enzyme inhibition) .
Data Table: Comparative Properties
Key Research Findings and Implications
Structural and Physicochemical Differences
Industrial and Pharmaceutical Relevance
- Stability in Formulations : Its hydrolytic stability could make it preferable to sulfate esters in pharmaceutical formulations requiring prolonged shelf life .
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